3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide
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Overview
Description
3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with isopropylamine in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction proceeds under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(2-fluorophenyl)benzamide
- 2-Iodo-N-(4-bromophenyl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15ClN2O2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
3-chloro-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-8(2)15-11(16)7-14-12(17)9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
WVKLWQXTWQTNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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